molecular formula C8H11BrS2 B8497071 2-Bromo-5-butylsulphanylthiophene

2-Bromo-5-butylsulphanylthiophene

Cat. No. B8497071
M. Wt: 251.2 g/mol
InChI Key: PINYHBVBDHLWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05578242

Procedure details

The experimental procedure is as described for compound 2, with use of compound 7 (8.99 g, 0.036 mol) and n-butyllithium (15.0 ml, 2.5M in hexane. 0.037 mol). A white solid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5][C:6]1C=C[C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].BrC1[S:17]C(SCCCC)=CC=1.C([Li])CCC>>[CH2:1]([S:5][C:6]1[S:17][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
8.99 g
Type
reactant
Smiles
BrC=1SC(=CC1)SCCCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid was obtained

Outcomes

Product
Name
Type
Smiles
C(CCC)SC=1SC(=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.